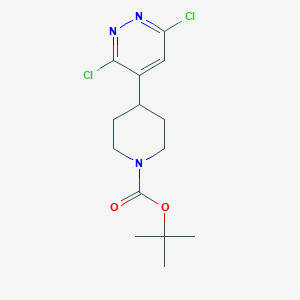
tert-Butyl 4-(3,6-dichloropyridazin-4-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(3,6-dichloropyridazin-4-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group attached to a piperidine ring, which is further substituted with a 3,6-dichloropyridazinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3,6-dichloropyridazin-4-yl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 3,6-dichloropyridazine.
Formation of Piperidine Derivative: The piperidine ring is functionalized with a tert-butyl ester group through esterification reactions.
Substitution Reaction: The 3,6-dichloropyridazine is then introduced to the piperidine derivative through nucleophilic substitution reactions, often using suitable catalysts and solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used to carry out the reactions.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-(3,6-dichloropyridazin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are often employed.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 4-(3,6-dichloropyridazin-4-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors. It may be used in the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological properties that make it useful in treating certain diseases or conditions.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(3,6-dichloropyridazin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(3,6-dichloropyridazin-4-yl)piperidine-1-carboxylate is unique due to the presence of the 3,6-dichloropyridazinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
Propriétés
Formule moléculaire |
C14H19Cl2N3O2 |
|---|---|
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
tert-butyl 4-(3,6-dichloropyridazin-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H19Cl2N3O2/c1-14(2,3)21-13(20)19-6-4-9(5-7-19)10-8-11(15)17-18-12(10)16/h8-9H,4-7H2,1-3H3 |
Clé InChI |
ZAIAXFHLMCLNQD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


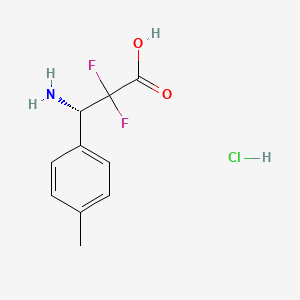
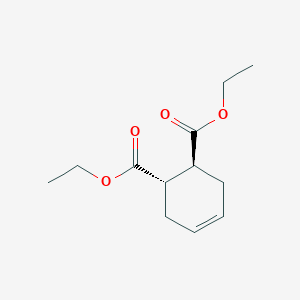

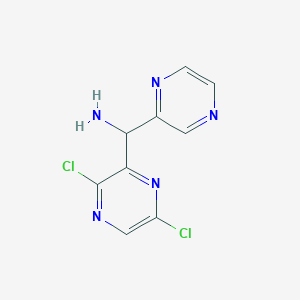
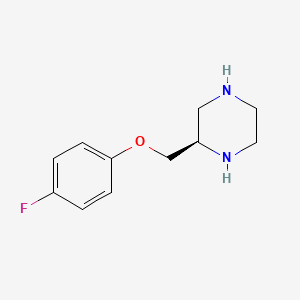
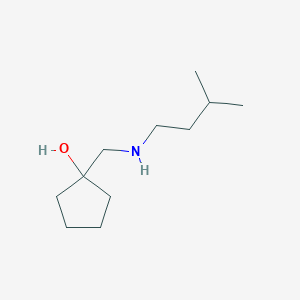

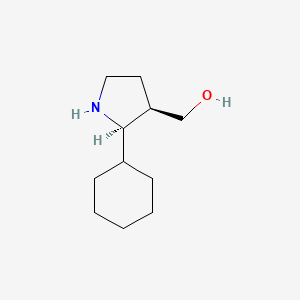

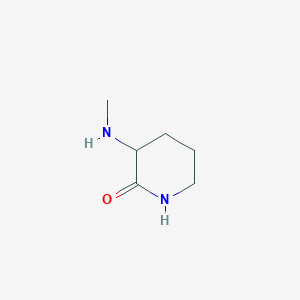
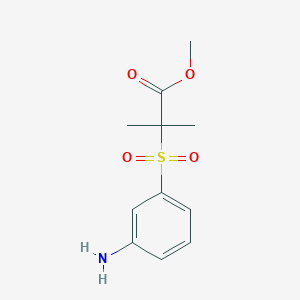
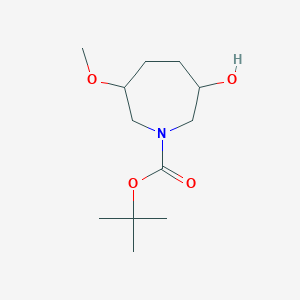
![6'-(Trifluoromethyl)-2'H-spiro[azepane-4,3'-benzofuran]](/img/structure/B12988282.png)
![2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12988285.png)
